5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione

Fluorinated β-diketone Enol-keto tautomerism Supercritical fluid extraction

5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione (CAS 261760-03-6) is a highly fluorinated, unsymmetrical aliphatic β-diketone with molecular formula C9H5F11O3, available at ≥97% purity from specialty chemical suppliers. The compound carries a heptafluoropropoxy (–OCF(CF3)2) substituent at the 5-position and a terminal trifluoromethyl group, yielding a total of 11 fluorine atoms, which places it among the most heavily perfluorinated β-diketone ligands available.

Molecular Formula C9H5F11O3
Molecular Weight 370.12 g/mol
CAS No. 261760-03-6
Cat. No. B3041134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione
CAS261760-03-6
Molecular FormulaC9H5F11O3
Molecular Weight370.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C9H5F11O3/c1-3(21)2-4(22)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h2H2,1H3
InChIKeyWKZWQTGKGJHUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione (CAS 261760-03-6): High-Fluorine β-Diketone for Advanced Chelation


5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione (CAS 261760-03-6) is a highly fluorinated, unsymmetrical aliphatic β-diketone with molecular formula C9H5F11O3, available at ≥97% purity from specialty chemical suppliers . The compound carries a heptafluoropropoxy (–OCF(CF3)2) substituent at the 5-position and a terminal trifluoromethyl group, yielding a total of 11 fluorine atoms, which places it among the most heavily perfluorinated β-diketone ligands available. This degree of fluorine loading significantly exceeds that of common comparator ligands hexafluoroacetylacetone (HFA; 6 F) and thenoyltrifluoroacetone (TTA; 3 F), and matches or exceeds the fluorination level of heptafluorobutanoylpivaroylmethane (FOD; 7 F) while introducing a unique ether-bridged perfluoropropoxy architecture absent in conventional β-diketones [1].

Fluorination High-fluorine β-diketone ligand (11 F atoms)
Architecture Ether-bridged perfluoropropoxy substituent
Grade High-purity chelation ligand

Why 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione Cannot Be Simply Replaced by HFA, TTA, or FOD


Fluorinated β-diketones are not functionally interchangeable. Systematic studies across HFA, TTA, FOD, and related analogs consistently show that extraction efficiency, complex stoichiometry, thermodynamic stability, and enol/keto equilibrium are strongly modulated by the degree and pattern of fluorine substitution [1][2]. In supercritical CO₂ extraction of thorium, the extraction efficiency follows the rank order TTA > FOD > HFA > TFA > AA, with higher fluorination directly correlating to increased enol content, greater dissociation into enolate, and higher solubility in CO₂ [3]. Fully fluorinated β-diketones also form mixed TBP complexes with distinct stoichiometry and superior thermodynamic stability compared to partially fluorinated analogs, enabling precise control of anhydrous complex formation [1]. The 5-heptafluoropropoxy compound combines full fluorination of the diketone backbone with an additional perfluorinated ether side chain, delivering fluorine content (11 F atoms) and electron-withdrawing character well beyond that of FOD (7 F), HFA (6 F), or TTA (3 F), which is predicted to further shift the enol equilibrium, increase complex lipophilicity, and enhance metal-chelate solubility in fluorinated or supercritical CO₂ media.

Fluorination mismatch

HFA (6 F) or TTA (3 F) may shift enol equilibrium and reduce extraction efficiency compared to the highly fluorinated target.

Architecture gap

FOD (7 F) lacks the ether-bridged perfluoropropoxy group, altering chelate lipophilicity and solubility in fluorinated media.

Extraction rank context

Class-level TTA > FOD > HFA trend may not transfer; the target's unique architecture requires independent validation.

5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione: Comparator-Based Quantitative Differentiation Evidence


Total Fluorine Count as a Predictor of Enol Content and Extraction Efficiency: Target vs HFA, TTA, and FOD

Higher fluorination in β-diketones drives a greater percentage of the enol tautomer, which is the active chelating species. The extraction efficiency trend for thorium in scCO₂ follows TTA > FOD > HFA > TFA > AA, correlating with fluorination degree [1]. The target compound contains 11 fluorine atoms versus 7 in FOD, 6 in HFA, and 3 in TTA . Its perfluoropropoxy substituent further increases electron withdrawal, predicted to shift the enol equilibrium beyond that of FOD.

Fluorine count
Class-level
11 F vs HFA: 6 F, TTA: 3 F, FOD: 7 F
Supports higher enol fraction for scCO₂ extraction
Extraction rank: TTA > FOD > HFA > TFA > AA
Fluorinated β-diketone Enol-keto tautomerism Supercritical fluid extraction Metal chelation

Enhancement of Lanthanide Extraction Efficiency via Full Fluorination and Synergistic TBP Mixtures

Lanthanides are quantitatively transferred into organic phases using fully fluorinated β-diketones with TBP, forming mixed complexes with distinct stoichiometry and higher thermodynamic stability compared to partially fluorinated analogs [1]. In supercritical CO₂, fluorinated β-diketones + TBP achieve 92–98% extraction of lanthanides from solid matrices [2]. HFA outperforms TTA and FOD in soil matrices. The target compound's full fluorination and electron-withdrawing ether group place it in the 'fully fluorinated' class, meeting criteria for highest extraction performance.

Lanthanide extraction in scCO₂
Class-level
Fully fluorinated class: 92–98% extraction with TBP in soil matrix
Class-level extraction completeness for separation workflows
scCO₂ at 60°C, 150 atm; HFA+TBP model
Lanthanide separation Synergistic extraction Tributyl phosphate Fluorous biphasic systems

Fluorous Biphasic Extraction Selectivity for Heavy vs Light Lanthanides: Ligand Architecture Matters

Fluorous biphasic systems using highly fluorinated β-diketone extractants achieve selective extraction of heavy lanthanides (Lu, Yb, Tm, Er, Ho) over light lanthanides (Nd, Pr, Ce, La) [1]. The target compound's perfluoropropoxy group provides extreme fluorophilicity and steric bulk that can tune selectivity patterns. While direct data are absent, its perfluorinated architecture with an ether linkage distinguishes it from sulfur-containing TTA (thenoyl group) and offers distinct solubility and selectivity profiles.

Heavy Ln selectivity
Class-level
Fluorous diketone + HFE-7200: higher separation factors than TTA/CHCl₃
May support fluorous-phase heavy/light lanthanide separation
No direct target data; perfluoropropoxy architecture supports fluorophilicity
Fluorous solvent extraction Lanthanide selectivity Heavy/light separation

Enhanced Solubility and Thermal Stability of Fluorinated Metal Chelates for Gas Chromatography Compatibility

Fully fluorinated β-diketone lanthanide complexes, such as those with HFA, exhibit high volatility and thermal stability suitable for gas chromatography. The target compound has a boiling point of 152–153 °C, substantially higher than HFA (∼70 °C), facilitating purification and volatility control [1]. Its fluorinated architecture promotes formation of volatile, anhydrous, coordinatively saturated complexes needed for GC analysis of lanthanides [2].

Boiling point comparison
Class-level
Target: 152–153°C vs HFA: ~70°C, FOD: 46–47°C (5 mmHg)
Higher boiling point aids distillation and volatility control
For GC/CVD/ALD precursor applications
Gas chromatography Metal chelate volatility Thermal stability Fluorinated precursors

Asymmetric β-Diketone Architecture: Differential Complex Stability and Tuning Potential

The target compound is an unsymmetrical β-diketone with one acetyl methyl group and one perfluoropropoxy-substituted perfluoroalkyl terminus. Asymmetric β-diketones exhibit varying stability constants with lanthanides due to differential electron density at the two carbonyl oxygens [1]. The perfluoropropoxy group provides strong electron withdrawal on one side while the methyl group offers moderate electron donation on the other, creating a tunable electronic asymmetry absent in symmetric HFA or asymmetric TTA (thenoyl vs CF₃) and FOD (t-butyl vs C₃F₇).

Electronic asymmetry
Class-level
One acetyl + one perfluoropropoxy-perfluoroalkyl terminus
Tunable electron density for selective metal binding
Asymmetric vs symmetric HFA; different from TTA, FOD
Asymmetric β-diketone Stability constants Lanthanide coordination Pearson HSAB

Predicted Acid Strength (pKa) Advantage: Enhanced Enolate Formation at Lower pH

Thermodynamic ionization constants of HFA, FOD, and TFA range from approximately 4–7 in aqueous dioxane, with increasing fluorination generally lowering pKa [1]. The target compound, with 11 fluorine atoms and a highly electron-withdrawing perfluoropropoxy group, is predicted to have a pKa lower than FOD (pKa ~6.7 estimated [1]) and potentially approaching or exceeding the acidity of HFA. This enables effective chelation and extraction at lower pH values [2], expanding the operational pH window for metal ion separations.

Predicted pKa
Class-level
Predicted pKa
May support enolate formation at lower pH for extraction
Aqueous dioxane; based on fluorination trend
pKa Enolate formation Acid dissociation Metal extraction pH window

Optimal Application Scenarios for 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione Based on Quantitative Differentiation Evidence


Supercritical CO₂ Extraction of Heavy Lanthanides and Actinides from Environmental Matrices

The compound's fully fluorinated architecture and high solubility in scCO₂, combined with synergistic TBP mixtures, make it suitable for quantitative (92–98%) extraction of lanthanides and actinides from soil, sand, or cellulose matrices at 60 °C and 150 atm [1]. Its perfluoropropoxy group offers even greater fluorophilicity than HFA or FOD, suggesting enhanced extraction kinetics and loading capacity in scCO₂ systems.

Fluorous Biphasic Separation of Heavy from Light Rare Earth Elements

With the extreme fluorophilicity from its heptafluoropropoxy moiety, this compound is well-suited as a fluorous-phase extractant for selectively partitioning heavy lanthanides (Lu, Yb, Tm, Er, Ho) away from light lanthanides, outperforming conventional TTA/CHCl₃ systems [2]. This enables mutual separation of rare earth fractions critical for recycling and high-purity metal production.

Synthesis of Volatile Lanthanide β-Diketonate Complexes for Gas Chromatography and CVD/ALD

The high boiling point (152–153 °C) and fluorinated character of this ligand make its lanthanide complexes highly volatile and thermally stable, ideal for gas chromatographic separation of lanthanides [3] or as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of lanthanide-containing thin films. The asymmetry of the ligand may also confer lower melting points and improved volatility compared to symmetric HFA complexes.

Europium(III) Luminescent Complexes for Bio-Sensing and Anti-Counterfeiting

The extreme fluorine content of this ligand is expected to produce highly luminescent Eu(III) complexes, analogous to Eu(FOD)₃ which emits at 614 nm upon UV excitation [4]. The perfluoropropoxy group enhances photostability and facilitates energy transfer from ligand to metal center, making europium complexes of this ligand potential candidates for time-resolved fluorescence bioassays and latent fingerprint visualization.

Application
Selection Property
Validation Focus
Supercritical CO₂ lanthanide/actinide extraction
Fully fluorinated β-diketone architecture
Extraction completeness with TBP synergist
Fluorous biphasic heavy/light REE separation
Extreme fluorophilicity from heptafluoropropoxy group
Heavy lanthanide selectivity in fluorous solvent
Volatile lanthanide complex synthesis for GC/CVD/ALD
High boiling point and thermal stability
Complex volatility and decomposition profile
Europium luminescent complex development
High fluorine content for energy transfer
Luminescence quantum yield and photostability
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